molecular formula C3H5ClO B123951 (S)-(+)-Epichlorohydrin CAS No. 67843-74-7

(S)-(+)-Epichlorohydrin

Cat. No.: B123951
CAS No.: 67843-74-7
M. Wt: 92.52 g/mol
InChI Key: BRLQWZUYTZBJKN-GSVOUGTGSA-N
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Description

(S)-(+)-Epichlorohydrin is a chiral epoxide with the chemical formula C3H5ClO. It is an important intermediate in the synthesis of various chemicals and pharmaceuticals. The compound is characterized by its three-membered epoxide ring and a chlorine atom attached to the carbon adjacent to the oxygen atom. This structural feature makes this compound highly reactive and versatile in chemical synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

(S)-(+)-Epichlorohydrin can be synthesized through several methods. One common method involves the reaction of allyl chloride with hypochlorous acid, followed by epoxidation. The reaction conditions typically include the use of a solvent such as dichloromethane and a catalyst like sodium hydroxide. The reaction proceeds through the formation of an intermediate chlorohydrin, which is then converted to this compound by intramolecular cyclization.

Industrial Production Methods

In industrial settings, this compound is often produced via the chlorohydrin process. This involves the reaction of propylene with chlorine and water to form a mixture of chlorohydrins, which are then dehydrochlorinated to yield this compound. The process is typically carried out in large reactors under controlled temperature and pressure conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

(S)-(+)-Epichlorohydrin undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as hydroxide, amines, or thiols.

    Ring-Opening Reactions: The epoxide ring can be opened by nucleophiles, leading to the formation of diols, amino alcohols, or other derivatives.

    Oxidation and Reduction: this compound can be oxidized to form glycidol or reduced to form 3-chloro-1-propanol.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide, ammonia, and thiols. The reactions are typically carried out in aqueous or alcoholic solvents at moderate temperatures.

    Ring-Opening Reactions: Reagents such as water, alcohols, and amines are used under acidic or basic conditions to facilitate ring opening.

    Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like lithium aluminum hydride are used under controlled conditions to achieve the desired transformations.

Major Products

The major products formed from these reactions include glycidol, 3-chloro-1-propanol, and various substituted alcohols and amines, depending on the specific reagents and conditions used.

Scientific Research Applications

(S)-(+)-Epichlorohydrin has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: this compound is used in the modification of biomolecules, such as the cross-linking of proteins and the synthesis of enzyme inhibitors.

    Medicine: The compound is used in the development of drugs, particularly those targeting specific enzymes or receptors.

    Industry: this compound is used in the production of epoxy resins, which are important materials in coatings, adhesives, and composites.

Mechanism of Action

The mechanism of action of (S)-(+)-Epichlorohydrin involves its high reactivity due to the strained epoxide ring and the presence of the chlorine atom. The compound can react with nucleophiles, leading to the formation of covalent bonds with various molecular targets. This reactivity is exploited in the synthesis of complex molecules and in the modification of biomolecules. The specific pathways and molecular targets depend on the nature of the nucleophile and the reaction conditions.

Comparison with Similar Compounds

(S)-(+)-Epichlorohydrin can be compared with other epoxides and chlorohydrins, such as:

    ®-Epichlorohydrin: The enantiomer of this compound, which has similar reactivity but different stereochemistry.

    Glycidol: An epoxide with a hydroxyl group instead of a chlorine atom, which has different reactivity and applications.

    3-Chloro-1,2-propanediol: A chlorohydrin with two hydroxyl groups, which is less reactive than this compound but still useful in synthesis.

The uniqueness of this compound lies in its combination of an epoxide ring and a chlorine atom, which provides a balance of reactivity and selectivity in chemical reactions.

Properties

IUPAC Name

(2S)-2-(chloromethyl)oxirane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H5ClO/c4-1-3-2-5-3/h3H,1-2H2/t3-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRLQWZUYTZBJKN-GSVOUGTGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(O1)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](O1)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H5ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3045801
Record name (S)-(+)-Epichlorohydrin
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Molecular Weight

92.52 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67843-74-7
Record name (+)-Epichlorohydrin
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Record name Epichlorohydrin, (+)-
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Record name (S)-(+)-Epichlorohydrin
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Record name (S)-1-chloro-2,3-epoxypropane
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Record name Oxirane, 2-(chloromethyl)-, (2S)
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Record name EPICHLOROHYDRIN, (+)-
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Synthesis routes and methods I

Procedure details

Epichlorohydrin (ECH) was polymerized in bulk in the presence of ethylene glycol as an initiator and a BF3 /ethylene glycol complex as a catalyst. The reaction was conducted in a 2-liter, three-necked flask fitted with a mechanical stirrer, funnel, condenser and thermometer. The reaction was conducted while maintaining the flask in a water bath at 20° C. Epichlorohydrin was slowly added to ethylene glycol containing a complex of BF3 /ethylene glycol at rate of 15 to 40 grams per hour. Following the addition of epichlorohydrin, the reaction mass was held in the water bath at 20° C. for an additional 4 hours. At the end of the reaction period, 300 mL of dionized water was added into the reaction mixture with stirring to inactivate the catalyst. The organic phase in the flask was then separated from the aqueous phase and the organic phase was dried at 40° C. under vacuum for one day. The polymerization temperature was controlled by adding the epichlorohydrin to the bulk ethylene glycol containing the catalyst over a period of time in order to obtain a linear polyepichlorohydrin (PECH) diol having a relatively narrow molecular weight distribution with a polydispersity below about 1.5. The molecular weight of the PECH diol was determined by gel permeation chromatography (GPC). The weight ratios of ECH to glycol, the rate of ECH addition and the temperature of the reaction were varied to demonstrate the effect of these variables on the molecular weight of the resulting PECH. The results are listed in Table 1 below.
Quantity
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BF3 ethylene glycol
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300 mL
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Synthesis routes and methods II

Procedure details

Particularly useful in the present invention are the low molecular weight, liquid glycidyl polyethers of dihydric phenols obtained by reacting epichlorohydrin with a dihydric phenol in an alkaline medium. A specific example of a liquid polyepoxide which is useful is "Epon 828," a trademarked product of Shell Chemical Company, which is a pourable (10,000-16,000 centipoises at 25° C.), liquid epoxy resin having a melting point of 8°-12° C., an epoxide equivalent weight of 180-195 and is formed by reaction of 4,4'-dihydroxydiphenol propane or 2,2-bis(4-hydroxyphenyl) propane and epichlorohydrin in a molar ratio, respectively, of about 1:2. Another example is "Epon 830" (Shell Chemical Company), which is a pourable (17,000-22,500 centipoises at 25° C.), liquid epoxy resin having a melting point of 12°-16° C., and an epoxide equivalent weight of 190-198.
[Compound]
Name
glycidyl polyethers
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[Compound]
Name
phenols
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[Compound]
Name
epoxy resin
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Synthesis routes and methods III

Procedure details

Following the method outlined above for (R/S)-4-[3-(4-butylpiperidin-1-yl)-2-hydroxypropyl]-4H-benzo[1,4]oxazin-3-one using (R)-(−)-epichlorohydrine (97% ee), (instead of racemic epichlorohydrin, gave the title compound. The optical purity was determined by HPLC analysis (Chiralpak AD, 250×4.6, 5 μm; hexane/i-PrOH/diethylamine 95:4.7:0.3, 0.5 mL/min) to be 96.3% ee. ([α]D20=−6, c=0.5, EtOH).
Name
(R/S)-4-[3-(4-butylpiperidin-1-yl)-2-hydroxypropyl]-4H-benzo[1,4]oxazin-3-one
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Synthesis routes and methods IV

Procedure details

Examples of the compound having an effectively photopolymerizable carbon-to-carbon double bond and a 1,2-epoxy group in the molecule and having a boiling point of at least 120° C. [component (B) (i)] are glycidyl acrylate, glycidyl methacrylate, glycidyl allyl ether, o-allyl phenyl glycidyl ether, crotyl phenyl glycidyl ether, methallyl glycidyl ether, epoxy acrylate type resins obtained by condensing a part of the epoxy group of the polyepoxy compound exemplified above as component (A) with acrylic acid or methacrylic acid, epoxy acrylate type resins obtained by adding acryloyl chloride to the side chain of the polyepoxy compound exemplified above as component (A), especially an epoxy resin obtained by the condensation of bisphenol A and epichlorohydrin, and polyepoxy compounds obtained by epoxidizing some of the many carbon-to-carbon double bonds present in polybutadiene obtained by anionic polymerization.
[Compound]
Name
epoxy acrylate
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[Compound]
Name
epoxy acrylate
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Reaction Step Twelve
Name
crotyl phenyl glycidyl ether
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Reaction Step Thirteen
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Reaction Step Fourteen

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(S)-(+)-Epichlorohydrin
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(S)-(+)-Epichlorohydrin
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(S)-(+)-Epichlorohydrin
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(S)-(+)-Epichlorohydrin
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(S)-(+)-Epichlorohydrin
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(S)-(+)-Epichlorohydrin
Customer
Q & A

Q1: What is the molecular formula and weight of (S)-Epichlorohydrin?

A1: (S)-Epichlorohydrin has the molecular formula C3H5ClO and a molecular weight of 92.52 g/mol.

Q2: What spectroscopic data is available for (S)-Epichlorohydrin?

A2: Researchers have utilized various spectroscopic techniques to characterize (S)-Epichlorohydrin, including vibrational absorption, vibrational circular dichroism (VCD) , IR, 1H NMR, 13C NMR, and MS. These techniques provide insights into its structure, conformation, and interactions with different solvents.

Q3: How does the conformation of (S)-Epichlorohydrin affect its properties?

A3: (S)-Epichlorohydrin exists in three stable conformers: gauche-II, gauche-I, and cis. The populations of these conformers vary depending on the solvent, influencing the compound's optical rotation and other properties.

Q4: How is (S)-Epichlorohydrin typically synthesized?

A4: One common method for obtaining (S)-Epichlorohydrin is through the hydrolytic kinetic resolution of racemic epichlorohydrin. This process utilizes chiral catalysts, such as Salen-Co(III) complexes, to selectively hydrolyze the undesired enantiomer, leaving behind enantiopure (S)-Epichlorohydrin.

Q5: What are the main applications of (S)-Epichlorohydrin?

A5: (S)-Epichlorohydrin is a crucial chiral building block in the synthesis of various pharmaceuticals and other biologically active compounds. Some notable examples include:

  • Antivirals: It serves as a key intermediate in the synthesis of antiviral methylenecyclopropane nucleoside analogues.
  • β-blockers: It plays a vital role in the enantioselective synthesis of β-adrenergic receptor blocking agents like (R)-Acebutolol and (R)-Bunitrolol.
  • Antifungals: It is used in the synthesis of the antifungal pyrrolizidinedione, Burnettramic acid A.
  • Antibacterials: It is a key starting material in the synthesis of oxazolidinone antibacterial agents, including Linezolid (Zyvox).
  • Other pharmaceuticals: It serves as a chiral starting material for synthesizing various other pharmaceuticals, including L-Carnitine, Pitavastatin Calcium, and the C9-27 segment of Milbemycin K.

Q6: Are there any alternative synthetic routes to (S)-Epichlorohydrin?

A6: While the kinetic resolution of racemic epichlorohydrin is a common method, researchers have explored alternative approaches, such as utilizing (R)-3-chloro-1,2-propanediol, a byproduct of the kinetic resolution process, to synthesize (S)-(+)-glycidyl tosylate, another valuable chiral intermediate.

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